1-(Isoquinolin-6-YL)ethanone is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One specific application of 1-(Isoquinolin-6-YL)ethanone is in the synthesis of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market .
1-(Isoquinolin-6-YL)ethanone is an organic compound classified within the isoquinoline family, characterized by its unique structure that features an ethanone group attached to the sixth position of the isoquinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate. Its molecular formula is C11H9NO, and it has a molecular weight of approximately 171.20 g/mol. The compound is known for its ability to inhibit cytochrome P450 1A2, an important enzyme involved in drug metabolism, thus influencing various biochemical pathways and therapeutic outcomes .
The biological activity of 1-(Isoquinolin-6-YL)ethanone is primarily attributed to its role as a cytochrome P450 1A2 inhibitor. This inhibition affects the metabolism of numerous drugs and endogenous compounds, which can lead to altered pharmacokinetics and pharmacodynamics. Additionally, the compound has been shown to influence cell signaling pathways related to oxidative stress and apoptosis, indicating potential therapeutic implications in conditions characterized by these processes .
The synthesis of 1-(Isoquinolin-6-YL)ethanone can be achieved through several methods:
Due to its biological properties, 1-(Isoquinolin-6-YL)ethanone finds applications in various fields:
Research on 1-(Isoquinolin-6-YL)ethanone has highlighted its interactions with various biomolecules, particularly enzymes involved in drug metabolism. Its role as a CYP1A2 inhibitor suggests significant implications for drug-drug interactions and personalized medicine approaches. The compound's ability to cross the blood-brain barrier also raises interest in its potential neuropharmacological effects .
1-(Isoquinolin-6-YL)ethanone can be compared with other isoquinoline derivatives based on structural and functional similarities:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-(Isoquinolin-1-YL)ethanone | Ethanone group at the first position of isoquinoline | Different metabolic profile due to position change |
2-Bromo-1-(isoquinolin-6-YL)ethanone | Bromo substituent present | Enhanced reactivity due to bromine atom |
1-(Isoquinolin-4-YL)ethanone | Ethanone group at the fourth position | Variation in biological activity compared to 6-position |
Quinoline derivatives | Similar core structure but with different substituents | Differences in reactivity and biological effects |
The uniqueness of 1-(Isoquinolin-6-YL)ethanone lies in its specific substitution pattern at the sixth position of the isoquinoline ring, which significantly influences its chemical reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and application in various scientific domains .